(1R)-1-(2-chloropyridin-4-yl)ethan-1-ol
Overview
Description
®-1-(2-chloropyridin-4-yl)ethanol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an ethanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-chloropyridin-4-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(2-chloropyridin-4-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2-chloropyridin-4-yl)ethanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-chloropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: ®-1-(2-chloropyridin-4-yl)ethanone or ®-1-(2-chloropyridin-4-yl)acetic acid.
Reduction: ®-1-(2-chloropyridin-4-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
®-1-(2-chloropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-chloropyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-fluoropyridin-4-yl)ethanol
- ®-1-(2-bromopyridin-4-yl)ethanol
- ®-1-(2-methylpyridin-4-yl)ethanol
Uniqueness
®-1-(2-chloropyridin-4-yl)ethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the pyridine ring.
Properties
Molecular Formula |
C7H8ClNO |
---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
JVKWVFDRUADQGB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)Cl)O |
Canonical SMILES |
CC(C1=CC(=NC=C1)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.